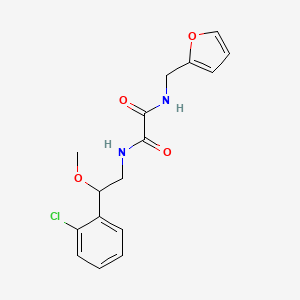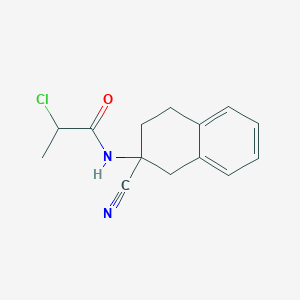
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a methoxyphenyl group, an azepan ring, and a methylthiophen group. The azepan ring is a seven-membered saturated ring containing nitrogen . The methoxyphenyl and methylthiophen groups are aromatic rings with methoxy and methylthio substituents, respectively.Wirkmechanismus
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as pain relief and euphoria. This compound acts as a partial agonist at the mu-opioid receptor, meaning it activates the receptor to a lesser extent than full agonists such as morphine. This results in a lower potential for abuse and dependence.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to reduce opioid withdrawal symptoms in opioid-dependent individuals. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone in lab experiments is its longer duration of action compared to other opioid analgesics. This allows for longer experiments without the need for repeated dosing. However, one limitation is the potential for variability in response due to individual differences in opioid receptor expression and function.
Zukünftige Richtungen
For research on (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone include further studies on its potential use as a treatment for opioid addiction and pain management. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to better understand its effects and potential side effects. Further research is also needed to explore the potential use of this compound in other conditions such as inflammation and neuropathic pain.
Synthesemethoden
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone involves the reaction of 4-methylthiophen-2-yl-methylamine with 3-(4-methoxyphenyl)azepan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone has been studied for its potential use as a treatment for opioid addiction and pain management. Studies have shown that this compound has a longer duration of action and a lower potential for abuse compared to other opioid analgesics such as morphine and fentanyl. This compound has also been studied for its potential use in reducing opioid withdrawal symptoms.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-11-18(23-13-14)19(21)20-10-4-3-5-16(12-20)15-6-8-17(22-2)9-7-15/h6-9,11,13,16H,3-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJQYUAJCGXRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
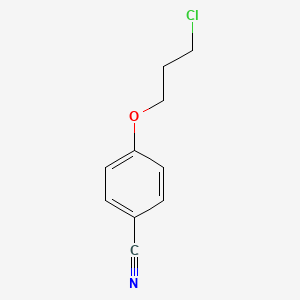
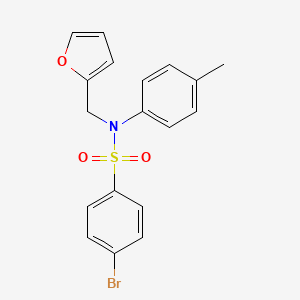
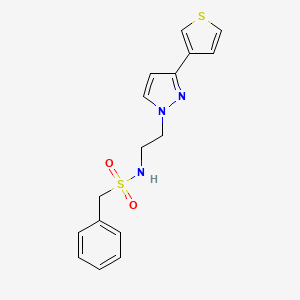
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2600635.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2600637.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2600639.png)
![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)
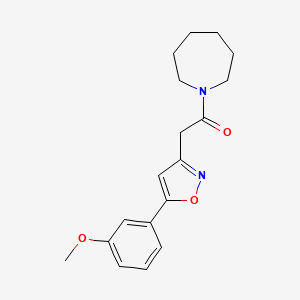
![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)
![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)
